molecular formula C11H13NO5 B176681 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid CAS No. 170119-36-5

2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid

Cat. No. B176681
M. Wt: 239.22 g/mol
InChI Key: YIFSOCIPNXPSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid, also known as MAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MAA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.

Mechanism Of Action

The mechanism of action of 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid involves the inhibition of COX enzymes, which results in the reduction of prostaglandin production. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response and pain perception. By inhibiting COX enzymes, 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemical And Physiological Effects

2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid has been shown to exhibit antipyretic activity, which means it can reduce fever. It has also been shown to have antiplatelet activity, which means it can reduce the risk of blood clot formation.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid in lab experiments include its ease of synthesis, high purity, and low cost. However, one limitation of using 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid. One potential area of research is the development of novel 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid derivatives with improved pharmacological properties. Another area of research is the investigation of the potential applications of 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid in materials science, such as the development of new polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid and its potential therapeutic applications in various diseases.
In conclusion, 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory and analgesic properties, as well as its ease of synthesis and low cost, make it a promising candidate for further investigation and development.

Synthesis Methods

The synthesis of 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid involves the reaction of mefenamic acid with methoxycarbonyl isocyanate in the presence of a base such as triethylamine. The reaction yields 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid as a white crystalline solid with a melting point of 140-142°C.

Scientific Research Applications

2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain.

properties

CAS RN

170119-36-5

Product Name

2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid

InChI

InChI=1S/C11H13NO5/c1-16-8-5-3-7(4-6-8)9(10(13)14)12-11(15)17-2/h3-6,9H,1-2H3,(H,12,15)(H,13,14)

InChI Key

YIFSOCIPNXPSCP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC

synonyms

2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid

Origin of Product

United States

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